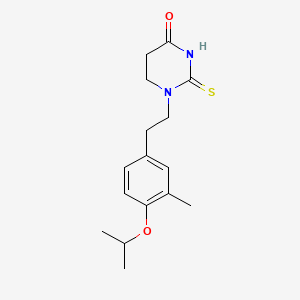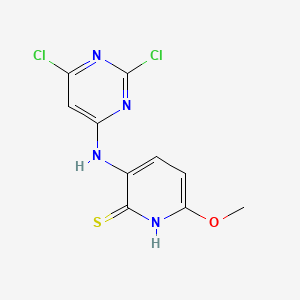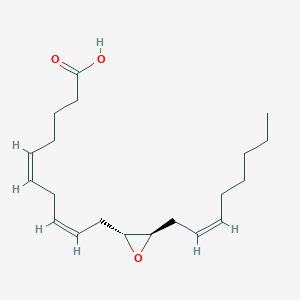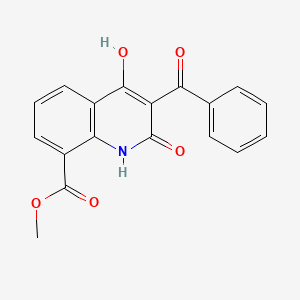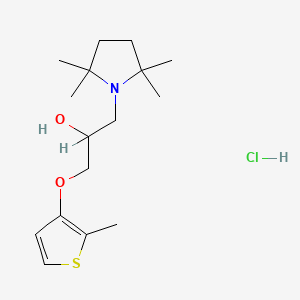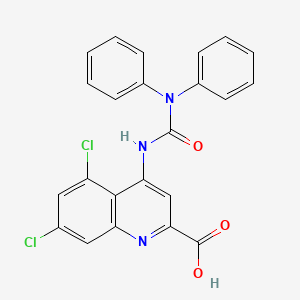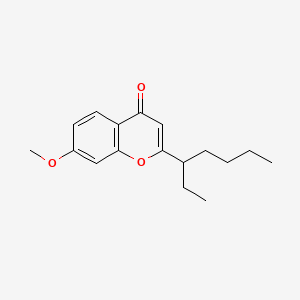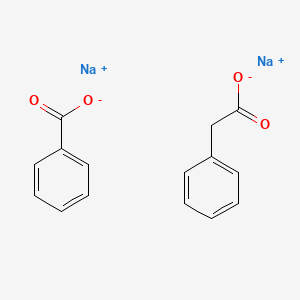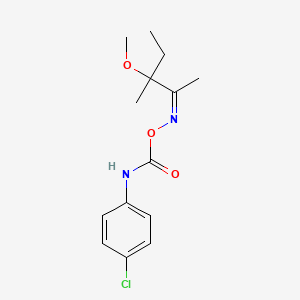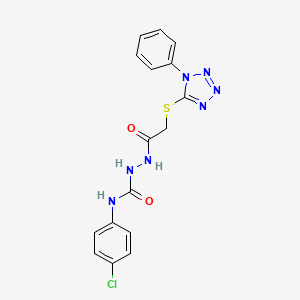
4-(2-p-Toluenesulphonamido-indan-5-yl)-4-oxobutyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-p-Toluenesulphonamido-indan-5-yl)-4-oxobutyric acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indan ring system substituted with a p-toluenesulphonamido group and a butyric acid moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-p-Toluenesulphonamido-indan-5-yl)-4-oxobutyric acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indan ring system, followed by the introduction of the p-toluenesulphonamido group through sulfonation and subsequent amination reactions. The final step involves the formation of the butyric acid moiety through a series of oxidation and carboxylation reactions. The reaction conditions often require the use of strong acids, bases, and oxidizing agents, with careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated reaction monitoring systems can further enhance the production process, ensuring consistent quality and reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-p-Toluenesulphonamido-indan-5-yl)-4-oxobutyric acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulphonamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-p-Toluenesulphonamido-indan-5-yl)-4-oxobutyric acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(2-p-Toluenesulphonamido-indan-5-yl)-4-oxobutyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulphonamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The indan ring system may interact with hydrophobic pockets in receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-p-Toluenesulphonamido-indan-5-yl)-4-oxobutyric acid derivatives: These compounds have similar structures but with different substituents on the indan ring or the butyric acid moiety.
Indan-based sulphonamides: Compounds with an indan ring system and a sulphonamide group, but different functional groups attached to the ring.
Uniqueness
This compound is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
114149-35-8 |
|---|---|
Molekularformel |
C20H21NO5S |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
4-[2-[(2-methylphenyl)sulfonylamino]-2,3-dihydro-1H-inden-5-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H21NO5S/c1-13-4-2-3-5-19(13)27(25,26)21-17-11-14-6-7-15(10-16(14)12-17)18(22)8-9-20(23)24/h2-7,10,17,21H,8-9,11-12H2,1H3,(H,23,24) |
InChI-Schlüssel |
MFJJKVJKVBKULO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2CC3=C(C2)C=C(C=C3)C(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


